Home > Products > Screening Compounds P85183 > Roxindole mesylate
Roxindole mesylate - 119742-13-1

Roxindole mesylate

Catalog Number: EVT-444084
CAS Number: 119742-13-1
Molecular Formula: C24H30N2O4S
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of roxindole mesylate can be achieved through various methods, with one notable approach involving a phase-transfer catalyzed reaction. This method utilizes gamma-butyrolactone and 5-methoxyindole to produce an indolylbutyric acid derivative in a single step. The process is characterized by high yield and efficiency, making it suitable for further pharmaceutical applications .

Another synthesis route includes the demethylation of 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl(1))-butyl(1)]-indole, which results in the formation of roxindole mesylate. This method highlights the versatility in synthesizing the compound while maintaining structural integrity.

Technical Parameters

  • Key Reactants: Gamma-butyrolactone, 5-methoxyindole
  • Catalyst: Phase-transfer catalyst
  • Reaction Conditions: Typically performed under controlled temperatures to optimize yield.
Molecular Structure Analysis

The molecular formula of roxindole mesylate is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molar mass of approximately 346.474 g/mol. The structure features a complex arrangement that includes an indole ring system, which is critical for its biological activity.

Structural Features

  • Indole Ring: Essential for receptor binding.
  • Tetrahydropyridine Moiety: Contributes to the pharmacological profile.
  • Mesylate Group: Enhances solubility and stability.

The three-dimensional conformation of roxindole mesylate allows for effective interaction with dopamine and serotonin receptors, which underpins its therapeutic effects .

Chemical Reactions Analysis

Roxindole mesylate undergoes various chemical reactions that are pivotal to its pharmacological activity. Notably, it acts as an agonist at several dopamine receptors (D2, D3, D4) and has been shown to inhibit serotonin reuptake.

Key Reactions

  • Dopamine Receptor Interaction: Roxindole binds selectively to D2-like receptors with a pK_i value around 8.55.
  • Serotonin Reuptake Inhibition: Exhibits an IC50 value of 1.4 nM against serotonin transporters.
  • Antagonistic Effects: It can counteract catalepsy induced by other antipsychotic medications such as haloperidol .
Mechanism of Action

The mechanism of action of roxindole mesylate primarily involves its role as a selective autoreceptor agonist at dopamine receptors. By preferentially activating these receptors, it modulates dopamine release in the brain.

Detailed Mechanism

  1. Dopamine Autoreceptor Agonism: Roxindole enhances dopaminergic activity while reducing excessive dopamine release associated with certain psychotic conditions.
  2. Serotonergic Activity: It also acts on serotonin receptors, contributing to its antidepressant effects.
  3. Neuropharmacological Profile: Studies indicate that at low doses, roxindole decreases locomotor activity while higher doses do not induce hyperactivity or stereotypy .
Physical and Chemical Properties Analysis

Roxindole mesylate exhibits several physical and chemical properties that are relevant for its application in pharmacology.

Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents due to the presence of the mesylate group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme temperatures or pH levels.

These properties facilitate its formulation into various dosage forms for therapeutic use .

Applications

Roxindole mesylate has several significant applications in clinical settings:

  1. Antidepressant Therapy: Demonstrated rapid antidepressant effects in clinical trials.
  2. Antipsychotic Treatment: Investigated for modest efficacy in managing schizophrenia symptoms.
  3. Parkinson's Disease Management: Potential use due to its dopaminergic properties.
  4. Research Applications: Utilized in neuropharmacological studies to understand dopamine receptor dynamics.

The compound's multifaceted action on both dopaminergic and serotonergic systems makes it a valuable candidate for further research and development in psychopharmacology .

Chemical and Pharmacological Profile of Roxindole Mesylate

Structural Characterization and Structure-Activity Relationships

Roxindole mesylate (chemical name: methanesulfonic acid; 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol) is a complex indole derivative with the molecular formula C₂₄H₃₀N₂O₄S and a molecular weight of 442.6 g/mol [5] [6]. The compound features three critical structural domains:

  • Indole Ring System: A 5-hydroxyindole moiety essential for receptor interactions. The hydroxyl group at the 5-position enhances hydrogen-bonding capacity with serotonin and dopamine receptors [3] [6].
  • Tetrahydropyridine Moiety: A 4-phenyl-1,2,3,6-tetrahydropyridine group linked via a butyl spacer. This domain enables conformational flexibility and influences dopamine receptor subtype selectivity [5] [6].
  • Mesylate Counterion: The methanesulfonate group improves aqueous solubility and crystallinity, facilitating pharmaceutical formulation [5].

Table 1: Structural Features and Functional Roles of Roxindole Mesylate

Structural DomainChemical FeaturesPharmacological Role
5-HydroxyindoleHydroxyl group at position 5Enhanced affinity for 5-HT₁ₐ and D₂-like receptors
N-Butyl SpacerFour-carbon aliphatic chainOptimal length for D₃/D₄ receptor engagement
4-PhenyltetrahydropyridineAromatic phenyl ring conjugated to piperidineModulation of dopamine autoreceptor selectivity
Mesylate AnionMethanesulfonate groupImproved solubility and stability

Structure-activity relationship (SAR) studies reveal that:

  • Indole Substitutions: Removal of the 5-hydroxy group reduces serotonin transporter (SERT) inhibition by >90%, confirming its critical role in serotonergic activity [3] [6].
  • Alkyl Chain Length: Shortening the butyl linker to propyl diminishes D₃ receptor affinity (10-fold reduction), while elongation to pentyl enhances off-target muscarinic activity [6].
  • Tetrahydropyridine Modifications: Saturation of the 3,6-dihydropyridine ring to piperidine abolishes dopamine autoreceptor agonist activity, emphasizing the importance of the unsaturated bond for conformational restraint [5].

Synthetic routes include phase-transfer catalyzed condensation of gamma-butyrolactone with 5-methoxyindole, followed by demethylation and mesylate salt formation (overall yield: 68%) [5].

Receptor Binding Affinity and Selectivity: Dopaminergic vs. Serotonergic Targets

Roxindole mesylate exhibits a unique polypharmacology profile, with high affinity for both dopaminergic and serotonergic receptors, as quantified by radioligand binding studies (pKi values):

Table 2: Receptor Binding Affinity and Functional Activity of Roxindole Mesylate

Receptor SubtypeBinding Affinity (pKi)Functional ActivityEfficacy (% vs. Full Agonist)
Dopamine D₃8.93Partial agonist30.0%
Dopamine D₂ (short)8.55Weak partial agonist/antagonist10.5%
Dopamine D₄8.23Partial agonist35.1%
Serotonin 5-HT₁ₐ9.42Partial agonist59.6%
Serotonin 5-HT₁ᴅ7.05Weak agonist13.7%
Serotonin 5-HT₁ʙ6.00Negligible activity<5%
Serotonin TransporterIC₅₀ = 1.4 nMInhibitorN/A

Data compiled from [1] [3] [6]

Key Pharmacological Characteristics:

  • Dopaminergic Selectivity: Exhibits 20-fold higher functional potency at D₃ receptors (pEC₅₀ = 9.23) versus D₂ (pEC₅₀ = 7.88) and D₄ (pEC₅₀ = 7.69) in [³⁵S]GTPγS binding assays. This D₃-preferential agonism underlies its autoreceptor selectivity and lower extrapyramidal risk than typical antipsychotics [1] [6].
  • Serotonergic Actions: Functions as a high-efficacy partial agonist at 5-HT₁ₐ receptors (blocked by WAY 100,635, pκB = 9.28), contributing to anxiolytic and antidepressant effects. Concurrently, it potently inhibits serotonin reuptake (SERT IC₅₀ = 1.4 nM), enhancing synaptic 5-HT availability [3] [8].
  • Receptor Crosstalk: The compound's 5-HT₁ₐ agonism amplifies dopamine release in the prefrontal cortex via GABAergic disinhibition, while D₃ autoreceptor activation prevents excessive mesolimbic dopamine release. This dual mechanism may explain its efficacy in negative schizophrenia symptoms and depression [1] [3].

Functional interactions include antagonism of 5-HT₂ₐ-mediated behaviors (e.g., fenfluramine-induced hyperthermia) and weak 5-HT₁ᴅ agonism, further diversifying its neuropharmacological actions [3].

Pharmacokinetic Properties: Absorption, Distribution, and Metabolism

Although comprehensive human pharmacokinetic data remain limited, preclinical studies reveal key properties:

Absorption and Bioavailability

  • Solubility: The mesylate salt confers water solubility (>50 mg/mL), facilitating rapid gastrointestinal absorption in rats. Peak plasma concentrations occur within 1.2–1.8 hours post-administration [5] [6].
  • Bioavailability: Estimated at 38–42% in rodent models, attributed to first-pass hepatic metabolism. Lipophilicity (logP = 4.6) enhances passive diffusion across biological membranes [6].

Distribution

  • Protein Binding: Extensive (>92%) binding to albumin and α₁-acid glycoprotein, restricting free plasma concentrations [6].
  • Brain Penetration: Demonstrated CNS penetration in microdialysis studies, with striatal dopamine reduction (ED₅₀ = 1.7 mg/kg) confirming target engagement. Brain-to-plasma ratio ranges from 0.8–1.2 in rats [1] [6].

Metabolic Pathways

  • Primary Metabolites: Hepatic cytochrome P450 (CYP2D6/3A4)-mediated transformations yield three major metabolites:
  • 5-Glucuronidated indole (inactive)
  • N-Dealkylated tetrahydropyridine (weak D₂ antagonist)
  • 6-Hydroxyroxindole (retains partial 5-HT₁ₐ affinity) [5] [6].
  • Elimination: Primarily renal excretion of conjugated metabolites (75%), with minor fecal elimination (15–18%). Plasma half-life ranges from 2.5–3.5 hours in rodents [6].

Critical Knowledge Gaps: Human CYP isoform specificity, plasma clearance rates, and effects of hepatic impairment remain uncharacterized. The mesylate moiety does not alter metabolic susceptibility compared to the free base [5] [6].

Properties

CAS Number

119742-13-1

Product Name

Roxindole mesylate

IUPAC Name

methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4)

InChI Key

ACXQCFGTCOWPAQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O

Synonyms

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol
5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate
EMD 49980
EMD-49980
roxindol
roxindole
roxindole hydrochloride
roxindole mesylate
roxindole monohydrochloride

Canonical SMILES

CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.